molecular formula C₁₆H₂₀O₂ B1140684 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal CAS No. 419534-29-5

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Cat. No. B1140684
M. Wt: 244.33
InChI Key:
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Description

“5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal” is a chemical compound with the CAS Number: 419534-29-5 . It has a molecular weight of 244.33 . The IUPAC name for this compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ . Unfortunately, the specific 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

  • Synthesis and Characterization of Curcuminoids Derivatives : A study involved the synthesis of unsymmetrical mono-carbonyl curcuminoids, including compounds related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were characterized using various spectroscopic techniques, and their quantum chemical insights, nonlinear optical properties, and molecular stability were analyzed (Khalid et al., 2020).

  • Key Intermediates in Synthesis of Strobilurin B : Another research highlighted the preparation of a compound similar to the one as a key intermediate in the synthesis of Strobilurin B, which is an important fungicide (Popovsky et al., 2012).

  • Synthesis and Application in Polyenals : The synthesis of halogeno polyenals, including compounds structurally related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, was reported. These compounds serve as precursors for various conjugated polyenals, demonstrating their utility in synthetic organic chemistry (Soullez et al., 1997).

  • Regio-Controlled Synthesis of Substituted Phenols : Research has been conducted on the condensation of compounds like 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal with β-dicarbonyl compounds to produce substituted phenols, demonstrating its application in the synthesis of complex organic molecules (Chan & Brownbridge, 1981).

  • Synthesis of Fluorinated Retinoic Acids and Analogues : A study explored the synthesis of fluorinated retinoic acids and their analogues using a similar compound. These analogues showed potential in causing regression of chemically induced skin papillomas in mice, highlighting their biomedical applications (Lovey & Pawson, 1981).

  • Anti-Inflammatory Components from Antrodia Camphorata : Research identified new benzenoids with anti-inflammatory properties from Antrodia Camphorata, including compounds structurally related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were found to inhibit nitric oxide production in a dose-dependent manner (Chen et al., 2013).

properties

IUPAC Name

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Synthesis routes and methods

Procedure details

A solution of 4-(4-methoxy-2,3,6-trimethylphenyl)-2-methyl-3-buten-2-ol (3.98 g, 0.017 mol) in 8 mL of N,N-dimethylformamide (DMF) was stirred in an ice bath and the Vilsmeier reagent, which was prepared from 2.1 mL (3.4 g, 0.022 mol) of phosphoryl chloride and 3.5 mL of DMF at about 10° C., was added dropwise. The temperature of the reaction mixture was allowed to rise to 80° C. within 1 hr. The mixture was stirred for 3 hrs at 80° C. and, with cooling (ice bath), a solution of sodium acetate (10g) in 25 mL of water was added dropwise. The resulting mixture was heated to 80° C. for 10 min. After cooling to room temperature, the product was extracted into ethyl ether. Removal of solvent in vacuo afforded an orange-colored substance. Crystallization from ethyl acetate-ethyl ether gave 2.2 g of the title compound as yellow crystals: mp 62°-64° C.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
4-(4-methoxy-2,3,6-trimethylphenyl)-2-methyl-3-buten-2-ol
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
2
Citations
AH Lewin, SL Black, ME Bos, RR Goehring… - Pharmaceutical …, 1995 - Springer
Purpose. Optimization of the therapeutic ratio of analogs of the topically active 11-cis,13-cis-12-hydroxymethylretinoic acid, δ-lactone (1) relative to antihyperproliferation and …
Number of citations: 2 link.springer.com
GE Magoulas, SE Bariamis… - European journal of …, 2011 - Elsevier
Acitretin analogs, incorporating changes in the lipophilic part, were efficiently synthesized from commercially available aromatic aldehydes or methyl ketones using the Wittig or Horner–…
Number of citations: 41 www.sciencedirect.com

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